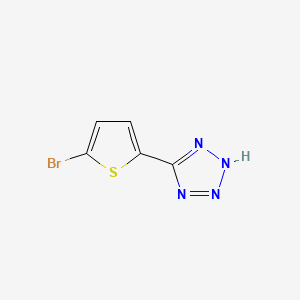

5-(5-Bromo-2-Thienyl)-1H-Tetrazole

Overview

Description

5-(5-Bromo-2-Thienyl)-1H-Tetrazole (BTz) is a heterocyclic compound that has been studied extensively in recent years due to its various properties. It is a highly reactive compound, and its reactivity makes it useful for a wide range of applications in scientific research. BTz has been found to have various biological activities, and it can be used in in vivo and in vitro experiments.

Scientific Research Applications

Organic Semiconductor Building Blocks

This compound serves as a crucial building block in the development of organic semiconductors. Its molecular structure allows for the creation of materials with desirable electronic properties, such as high charge mobility, which is essential for the fabrication of organic field-effect transistors (OFETs). The bromine atoms present in the compound facilitate further chemical modifications, enabling the synthesis of a wide range of semiconductor materials .

Photovoltaic Applications

In the field of photovoltaics, 5-(5-Bromo-2-Thienyl)-1H-Tetrazole is used to develop novel donor materials for organic solar cells. Its ability to absorb light and convert it into electrical energy makes it a candidate for creating more efficient and cost-effective solar panels. Researchers are exploring its integration into bulk heterojunction solar cells to improve power conversion efficiencies .

Pharmaceutical Research

The tetrazole ring in the compound is a bioisostere for the carboxylate group, which means it can mimic the latter’s properties in biological systems. This characteristic is exploited in medicinal chemistry, where the compound is used as a precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system and cardiovascular diseases .

Material Science

Due to its thermal stability and unique electronic properties, 5-(5-Bromo-2-Thienyl)-1H-Tetrazole is investigated for its potential use in advanced material science applications. It could be used to create new types of polymers and composites with enhanced mechanical and thermal properties, suitable for high-performance engineering applications .

Agrochemical Synthesis

The compound’s reactive bromine atoms make it a valuable intermediate in the synthesis of agrochemicals. It can be used to create new pesticides and herbicides with improved efficacy and lower environmental impact. Its role in developing novel agrochemicals is crucial for sustainable agriculture practices .

Chemical Sensing

Researchers are studying the use of 5-(5-Bromo-2-Thienyl)-1H-Tetrazole in chemical sensors. Its structural features allow it to interact with specific analytes, making it useful for detecting the presence of various gases or ions in environmental monitoring and industrial process control .

Catalysis

The compound is being explored as a ligand in catalysis. Its ability to coordinate with metals can lead to the development of new catalytic systems that are more efficient and selective for chemical reactions used in industrial processes, such as polymerization and oxidation reactions .

Optoelectronic Devices

Finally, the compound’s electronic properties are being harnessed in the development of optoelectronic devices. It could be used in the creation of light-emitting diodes (LEDs), photodetectors, and other devices that require materials with specific electronic and optical characteristics .

Mechanism of Action

Target of Action

A compound with a similar structure, 5,10,15-tris(5-bromo-2-thienyl),20(phenylcarboxy)porphyrin, has been studied for its photodynamic therapy activity against mcf-7 breast cancer cells .

Mode of Action

The related compound mentioned above was found to have photophysical and photochemical properties, such as singlet oxygen quantum yield, fluorescence quantum yield, and triplet lifetime . These properties suggest that it might interact with its targets through photochemical reactions.

Biochemical Pathways

The related compound’s photodynamic therapy activity suggests that it might affect pathways related to cellular response to light and oxygen .

Result of Action

The related compound’s photodynamic therapy activity suggests that it might induce cellular damage in cancer cells when exposed to light .

Action Environment

The related compound’s photodynamic therapy activity suggests that light exposure might be a significant environmental factor influencing its action .

properties

IUPAC Name |

5-(5-bromothiophen-2-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4S/c6-4-2-1-3(11-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHHXCMGAACACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427387 | |

| Record name | 5-(5-Bromo-2-Thienyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211943-12-3 | |

| Record name | 5-(5-Bromo-2-Thienyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-Bromo-2-thienyl)-1H-tetrazole solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)